molecular formula C12H13ClN2O2 B3033040 2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- CAS No. 73416-91-8

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-

Cat. No.: B3033040
CAS No.: 73416-91-8
M. Wt: 252.69 g/mol
InChI Key: YCPNAYAAEMIXMZ-UHFFFAOYSA-N
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Description

Historical Evolution of Benzodiazepine-Based Pharmacophores

The discovery of benzodiazepines marked a paradigm shift in psychopharmacology. In 1957, Leo Sternbach’s serendipitous synthesis of chlordiazepoxide (Librium®) during quinazoline oxide studies unveiled a new class of anxiolytics with superior safety profiles compared to barbiturates. The subsequent introduction of diazepam (Valium®) in 1963 solidified benzodiazepines as first-line treatments for anxiety, insomnia, and seizure disorders due to their reduced respiratory depression risk. Early benzodiazepines primarily featured 1,4-diazepine cores, but the 1970s saw growing interest in 1,5-isomers, which offered distinct conformational flexibility and receptor interaction profiles. The 1,5-benzodiazepine scaffold, exemplified by the title compound, emerged as a versatile platform for structural diversification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key milestones include the elucidation of the γ-aminobutyric acid (GABA)-benzodiazepine receptor complex in 1977, which clarified the mechanism of action and spurred rational drug design. Modern derivatives, such as those with chloroacetyl and tetrahydro-methyl substituents, reflect efforts to enhance target selectivity and metabolic stability while minimizing off-target effects.

Role of 5-(Chloroacetyl) Substituents in Modulating Bioactivity

The 5-(chloroacetyl) group in the title compound introduces both electronic and steric influences critical to its biological interactions. Chloroacetyl moieties are synthetically versatile, enabling nucleophilic substitution reactions that facilitate further derivatization. For instance, in the synthesis of analogous 1,5-benzodiazepines, chloroacetyl chloride reacts with secondary amines or hydrazine derivatives to form intermediates with enhanced electrophilic character.

Structurally, the chloroacetyl group’s carbonyl oxygen and chlorine atom adopt a cis conformation, as demonstrated by X-ray crystallography of 5-chloroacetyl-4-methyl-1,5-benzodiazepin-2-one. This spatial arrangement may influence hydrogen-bonding interactions with biological targets, such as GABAA receptors. Computational studies of similar compounds suggest that the electron-withdrawing chlorine atom stabilizes the molecule’s binding conformation by modulating electron density at the diazepine core.

Table 1: Synthetic Optimization of 1,5-Benzodiazepine Derivatives Using Chloroacetyl Chloride

Catalyst (H-MCM-22) Weight (mg) Reaction Yield (%)
50 30
100 65
150 87
200 87

Data adapted from H-MCM-22 catalyzed synthesis.

The table above highlights the role of acidic catalysts in optimizing yields during chloroacetyl incorporation, with 150 mg of H-MCM-22 achieving maximal efficiency (87%). Such methodologies underscore the importance of reaction conditions in ensuring reproducible synthesis of chloroacetyl-bearing derivatives.

Significance of Tetrahydro-4-methyl Modifications in CNS-Targeted Drug Design

The tetrahydro-4-methyl modification in the title compound reduces aromaticity, enhancing solubility and blood-brain barrier permeability. The methyl group at position 4 introduces steric hindrance that may shield the diazepine core from oxidative metabolism, thereby prolonging half-life. Comparative studies of 1,5-benzodiazepines reveal that saturated ring systems, such as tetrahydro configurations, exhibit greater conformational flexibility than fully aromatic analogs, enabling adaptive binding to dynamic receptor sites.

Crystallographic analyses of 4-methyl-1,5-benzodiazepines demonstrate a distorted boat conformation in the diazepine ring, with the methyl group occupying an equatorial position to minimize torsional strain. This conformation likely facilitates interactions with hydrophobic pockets in CNS receptors. Additionally, the methyl group’s electron-donating effects subtly alter the electron density of the diazepine nitrogen atoms, potentially enhancing hydrogen-bond acceptor capacity at GABAA receptor subunits.

Synthetic Pathway for Tetrahydro-4-methyl-1,5-benzodiazepin-2-one Derivatives

  • Condensation : React o-phenylenediamine with methyl-substituted ketones (e.g., acetone) in acetonitrile using H-MCM-22 catalyst.
  • Chloroacetylation : Treat the intermediate with chloroacetyl chloride and triethylamine in anhydrous benzene.
  • Crystallization : Purify the product via ethanol recrystallization to obtain the final compound.

This pathway emphasizes the integration of methyl groups during initial condensation steps, ensuring regioselective formation of the tetrahydro framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloroacetyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8-6-11(16)14-9-4-2-3-5-10(9)15(8)12(17)7-13/h2-5,8H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPNAYAAEMIXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994137
Record name 2-Chloro-1-(4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73416-91-8
Record name 2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Preparation Methods

Classical Condensation Methods

Anhydrous Benzene-Triethylamine Mediated Reactions

A widely documented approach involves the reaction of 1,5-benzodiazepine derivatives with 2-chloroacetyl chloride in dry benzene using triethylamine (TEA) as a base. For instance, Insuasty et al. demonstrated that 4-aryl-1,5-benzodiazepines (e.g., 6a–e ) react with 2-chloroacetyl chloride (7 ) at room temperature to yield N-chloroacetylated intermediates (8a–e ) with efficiencies exceeding 70%. The reaction proceeds via nucleophilic acyl substitution, where TEA neutralizes HCl byproducts, driving the equilibrium toward product formation.

Key parameters include:

  • Solvent : Anhydrous benzene ensures minimal hydrolysis of chloroacetyl chloride.
  • Stoichiometry : A 1:1 molar ratio of benzodiazepine to chloroacetyl chloride avoids diacylation side reactions.
  • Temperature : Room temperature (20–25°C) prevents thermal degradation of the benzodiazepine core.

Reflux-Based Synthesis

Reflux conditions in benzene-TEA systems have been employed for enhanced reaction rates. A study by Subhash et al. synthesized 5-chloroacetyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one by refluxing tetrahydro-4-methyl-1,5-benzodiazepin-2-one with excess chloroacetyl chloride (4 equivalents) for 6 hours. The crude product was washed with sodium bicarbonate and crystallized from ethanol, achieving a yield of 68%.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol by Chander et al. involved irradiating a mixture of 7-substituted-4-methyl-1H-benzo[b]diazepin-2(3H)-one and chloroacetyl chloride in 10% NaOH(aq) at 455 W for 15–25 minutes. This method achieved yields comparable to classical methods (72–78%) while eliminating prolonged reflux.

Advantages:
  • Time Efficiency : 20–25 minutes vs. 6 hours under reflux.
  • Solvent-Free Conditions : Aqueous NaOH simplifies purification.

Stepwise Functionalization Strategies

Sequential Acylation-Cyclization

Insuasty et al. reported a two-step process for synthesizing azeto[1,2-a]benzodiazepines (9a–e ) from N-chloroacetyl intermediates (8a–e ). The second step involves cycloaddition of 8a–e with additional chloroacetyl chloride under reflux, forming a β-lactam-fused benzodiazepine scaffold. While this method primarily targets azeto derivatives, it highlights the versatility of chloroacetylated benzodiazepines as intermediates.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol or ethyl acetate. For example, Subhash et al. isolated 5-chloroacetyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one as white crystals from ethanol, with a melting point of 160–162°C.

Spectroscopic Validation

  • IR Spectroscopy : Strong carbonyl stretches at 1700 cm⁻¹ confirm chloroacetylation.
  • NMR Analysis : Distinct signals for the chloroacetyl group (δ 4.2–4.5 ppm for CH₂Cl) and benzodiazepine protons (δ 6.8–7.4 ppm for aromatic H) verify structural integrity.

Comparative Analysis of Methods

Method Conditions Time Yield (%) Key Advantage
Classical Condensation Benzene-TEA, RT 6–24 h 68–75 High purity
Microwave-Assisted NaOH(aq), 455 W 20 min 72–78 Rapid synthesis
Reflux Benzene-TEA, reflux 6 h 68 Scalability

Mechanistic Insights

Chloroacetylation proceeds via nucleophilic attack of the benzodiazepine’s NH group on the electrophilic carbonyl carbon of chloroacetyl chloride. TEA scavenges HCl, shifting the equilibrium toward product formation. Steric hindrance from the 4-methyl group slightly reduces reactivity but enhances product stability.

Challenges and Optimizations

Side Reactions

  • Diacylation : Excess chloroacetyl chloride may lead to over-acylation, mitigated by stoichiometric control.
  • Hydrolysis : Moisture degrades chloroacetyl chloride, necessitating anhydrous conditions.

Solvent Optimization

Replacing benzene with toluene or dichloromethane in classical methods maintains yields while improving safety profiles.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- is a chemical compound that belongs to the benzodiazepine family. It has a molecular weight of approximately 266.73 g/mol and its molecular formula is C12H13ClN2O2 . The compound features a chloroacetyl group at the 5-position of the benzodiazepine ring, which contributes to its biological activity and potential use in medicinal chemistry.

General properties

  • Conformation The benzodiazepine ring adopts a distorted boat conformation .
  • Interactions Crystal packing is controlled by intermolecular C—H⋯O and N—H⋯O interactions .

Scientific Research Applications

2H-1,5-benzodiazepin-2-one derivatives are investigated for various applications in medicinal chemistry and pharmacology:

  • Anxiolytic properties
  • Sedative properties
  • Anticonvulsant properties
  • Treatment of anxiety and seizure disorders
  • GABA receptor modulators
  • Treatment of gastrointestinal and central nervous system disorders
  • Drug development

Interaction studies have revealed that 2H-1,5-benzodiazepin-2-one shows binding affinity to neurotransmitter receptors, especially GABA_A receptors. Structural modifications to the benzodiazepine structure can influence receptor binding profiles and efficacy.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- involves its interaction with specific molecular targets. Benzodiazepines typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects and results in sedative and anxiolytic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituents

The following table compares substituents and molecular formulas of the target compound with similar benzodiazepinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 5-(chloroacetyl), 4-methyl C₁₃H₁₃ClN₂O₂* ~260.7† 73416-91-8 Reactive chloroacetyl group
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride 1-ethyl, 5-methyl C₁₂H₁₇ClN₂O 240.731 212715-44-1 Charged hydrochloride salt
2H-1,5-Benzodiazepin-2-one, 1,5-diacetyl-1,3,4,5-tetrahydro-4-methyl 1,5-diacetyl, 4-methyl C₁₄H₁₆N₂O₃ 260.288 104310-08-9 Dual acetyl groups; less reactive
2H-1,5-Benzodiazepin-2-one, 4-(trifluoromethyl) analog 4-(trifluoromethyl), 5-(chloroacetyl) C₁₃H₁₀ClF₃N₂O₂ 326.7 sc-350236‡ Electron-withdrawing CF₃ group
(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (2NJ) 1-methyl, 4-phenyl C₁₆H₁₆N₂O 252.3 - Chiral center; aromatic phenyl

*Inferred from synthesis and related compounds ; †Estimated based on molecular formula; ‡Santa Cruz product code.

Key Observations:
  • Chloroacetyl vs. Acetyl : The target compound’s chloroacetyl group (C₁₃H₁₃ClN₂O₂) offers superior reactivity for nucleophilic substitution compared to acetylated analogs (e.g., CAS 104310-08-9) .
  • Methyl vs. Trifluoromethyl : The 4-trifluoromethyl analog (sc-350236) exhibits increased hydrophobicity and metabolic stability due to the CF₃ group, contrasting with the target’s methyl substituent .

Commercial Availability

  • The target compound is available from Santa Cruz Biotechnology at $380/g, reflecting its utility in research .

Biological Activity

The compound 2H-1,5-benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- is a member of the benzodiazepine family known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : Approximately 266.73 g/mol
  • Key Functional Group : Chloroacetyl at the 5-position of the benzodiazepine ring

The presence of the chloroacetyl group is significant as it enhances the compound's interaction with various receptors in the central nervous system (CNS) .

Anxiolytic and Sedative Effects

Research indicates that derivatives of 2H-1,5-benzodiazepin-2-one exhibit anxiolytic and sedative properties. These effects are primarily attributed to their ability to modulate GABA_A receptors, which play a crucial role in regulating neuronal excitability .

Anticonvulsant Properties

Similar compounds within this class have demonstrated anticonvulsant effects, making them potential candidates for treating seizure disorders. The chloroacetyl substitution is believed to enhance binding affinity to GABA_A receptors .

The mechanism of action involves:

  • Binding to GABA_A Receptors : The compound increases the frequency of chloride channel opening events when GABA binds to its receptor, leading to hyperpolarization of neurons and reduced excitability.
  • Modulation of Neurotransmitter Release : By influencing neurotransmitter dynamics in the CNS, these compounds can ameliorate anxiety and seizure symptoms .

In Vitro Studies

In vitro studies have shown that 2H-1,5-benzodiazepin-2-one derivatives can effectively inhibit neuronal excitability in cultured neurons. For instance:

  • GABA_A Receptor Binding Affinity : Structural modifications significantly affect binding profiles and efficacy. The chloroacetyl group enhances receptor interaction compared to other benzodiazepines lacking this modification .

In Vivo Studies

Preclinical studies using animal models have demonstrated that these compounds can significantly reduce anxiety-like behaviors and seizure frequency:

  • Case Study : In a murine model of anxiety, administration of the compound resulted in a marked decrease in anxiety-related behaviors measured by the elevated plus maze test .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
1H-1,4-Benzodiazepine-2-one28735-50-0Lacks chloroacetyl group; used as a sedative
7-Chloro-1H-benzodiazepine-2-one28578-16-7Known for anxiolytic properties
5-(Chloroacetyl)-1H-benzodiazepine73416-91-8Similar structure; different substitution pattern

The unique chloroacetyl substitution at position five distinguishes this compound from others in the benzodiazepine class and is believed to enhance its biological activity compared to traditional benzodiazepines .

Safety and Toxicology

While promising in therapeutic applications, safety assessments indicate that compounds like 2H-1,5-benzodiazepin-2-one can be corrosive and irritant upon contact. Proper handling and dosage regulation are essential during research and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(chloroacetyl)-4-methyl-1,5-benzodiazepin-2-one, and how can purity be validated?

  • Methodology : The compound is synthesized by refluxing tetrahydro-4-methyl-1,5-benzodiazepin-2-one with chloroacetyl chloride in anhydrous benzene using triethylamine as a base. Post-reaction, the mixture is washed with sodium bicarbonate and crystallized from ethanol to enhance purity. Purity validation involves melting point analysis, NMR spectroscopy, and X-ray crystallography for structural confirmation .
  • Critical Considerations : Solvent choice (benzene vs. alternatives), stoichiometric ratios (excess chloroacetyl chloride ensures complete acetylation), and crystallization conditions (ethanol vs. other solvents) impact yield and purity.

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group C2/c) with lattice parameters:

  • a=16.7656A˚,b=8.8171A˚,c=17.0125A˚,β=105.803a = 16.7656 \, \text{Å}, \, b = 8.8171 \, \text{Å}, \, c = 17.0125 \, \text{Å}, \, \beta = 105.803^\circ.
    Key structural features include the chloroacetyl group's orientation and intramolecular hydrogen bonding between the carbonyl oxygen and NH group, which stabilize the seven-membered diazepine ring .
    • Analytical Tools : SC-XRD data collection using a Bruker Kappa APEXII diffractometer and refinement via least-squares methods (e.g., R=0.045R = 0.045) ensure accuracy .

Advanced Research Questions

Q. What are the challenges in interpreting pharmacological data for benzodiazepine derivatives targeting GABAA_A receptors?

  • Methodology : Functional assays using frog isolated sensory neurons and a "concentration-clamp" technique evaluate GABA-induced chloride currents. For example:

  • Full agonists (e.g., diazepam) amplify GABA responses at 3μM\leq 3 \mu M, but efficacy plateases at higher concentrations.
  • Inverse agonists (e.g., fl-CCE) exhibit biphasic effects, suppressing GABA responses at <3μM<3 \mu M but enhancing them at 3μM\geq3 \mu M.
  • Partial agonists show reduced efficacy (~50% of full agonists) .
    • Data Contradictions : Discrepancies arise from receptor subunit composition (e.g., α1 vs. α2/3 subtypes) and species-specific responses (frog vs. mammalian models). Cross-validation with molecular docking or site-directed mutagenesis is recommended .

Q. How can molecular dynamics (MD) simulations improve the design of subtype-selective benzodiazepines?

  • Methodology : MD simulations (e.g., using GROMACS or AMBER) model ligand-receptor interactions at the benzodiazepine binding site of GABAA_A receptors. For example:

  • Hybrid benzodiazepine-benzimidazole derivatives show preferential binding to α1-subunit-containing receptors due to hydrophobic interactions with residues like Phe77 and Tyr160 .
  • Trajectory analysis (RMSD, hydrogen bond occupancy) identifies stable binding conformers and predicts metabolic stability .
    • Validation : Correlate simulation data with in vitro affinity assays (e.g., radioligand displacement using 3^3H-flunitrazepam) .

Q. What strategies mitigate side effects during preclinical evaluation of benzodiazepine-based analgesics?

  • Methodology :

  • Selectivity Profiling : Test compounds against GABAA_A receptor subtypes (α1-α6, β1-3, γ2) to minimize sedative effects linked to α1 activation.
  • Animal Models : Use STZ-induced hyperalgesia or peripheral mononeuropathy models to assess antihyperalgesic efficacy. Compound 11 (3 mg/kg oral) showed potent analgesia without motor impairment in rats .
  • Metabolic Studies : Evaluate hepatic CYP450 metabolism (e.g., CYP3A4) to predict drug-drug interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-
Reactant of Route 2
Reactant of Route 2
2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-

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